molecular formula C9H16N2O3 B1372330 3-(3-Carbamoylpiperidin-1-yl)propanoic acid CAS No. 1036590-20-1

3-(3-Carbamoylpiperidin-1-yl)propanoic acid

Número de catálogo: B1372330
Número CAS: 1036590-20-1
Peso molecular: 200.23 g/mol
Clave InChI: SKSOTLDJSIVFBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Carbamoylpiperidin-1-yl)propanoic acid (CAS 1036590-20-1) is a high-purity piperidine derivative with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, particularly in the research and development of novel therapeutics targeting metabolic diseases. Its structure, featuring both a carbamoylpiperidine moiety and a carboxylic acid terminus, makes it a valuable building block for constructing more complex molecules with potential biological activity. A primary area of research interest for this compound and its structural analogs is in the development of G-protein-coupled receptor (GPCR) agonists. Specifically, piperidine-based scaffolds are being investigated in the design of full agonists for GPR40 (FFAR1), a receptor expressed in pancreatic β-cells and enteroendocrine cells . Activation of GPR40 is a promising therapeutic strategy for Type 2 diabetes, as it stimulates glucose-dependent insulin and incretin secretion, offering the potential for improved glycemic control without the risk of hypoglycemia . Researchers can utilize this compound as a critical precursor in synthesizing and optimizing such drug candidates. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-(3-carbamoylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c10-9(14)7-2-1-4-11(6-7)5-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSOTLDJSIVFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-Carbamoylpiperidine-1-propionic acid (CAS 1036590-20-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical overview of 3-Carbamoylpiperidine-1-propionic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds to project its physicochemical properties, propose detailed synthetic and analytical protocols, and explore its potential biological significance. By examining the constituent moieties—the piperidine scaffold, the N-propionic acid side chain, and the 3-carbamoyl group—we offer a predictive yet scientifically grounded framework for researchers initiating studies on this compound. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed experimental decisions.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its prevalence is attributed to its favorable pharmacokinetic properties, metabolic stability, and its ability to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation.[1][2][3] The title compound, 3-Carbamoylpiperidine-1-propionic acid, integrates three key pharmacophoric elements:

  • A Piperidine Core: A saturated heterocycle that imparts basicity and a flexible, chair-like conformation.

  • A Carboxylic Acid Moiety: An acidic functional group capable of forming strong ionic interactions and hydrogen bonds, often mimicking endogenous ligands at biological targets.

  • A Carbamoyl Group: A neutral, polar group that can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing solubility.[4][5]

This unique combination suggests potential applications in areas where piperidine derivatives have already shown promise, including oncology, neuroscience, and infectious diseases.[6][7] This guide will deconstruct the molecule to build a comprehensive profile, enabling its synthesis, characterization, and exploration of its therapeutic potential.

Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for anticipating its behavior in biological systems and for designing appropriate experimental conditions. The following properties for 3-Carbamoylpiperidine-1-propionic acid are estimated based on the known values of its constituent parts and related molecules.

Table 1: Estimated Physicochemical Data
PropertyEstimated ValueRationale and Supporting Data
Molecular Formula C₉H₁₆N₂O₃Derived from chemical structure.
Molecular Weight 200.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule carboxylic acids and amides.
pKa (acidic) ~4.8The propionic acid moiety is expected to have a pKa similar to propanoic acid (pKa ≈ 4.87).[8][9][10]
pKa (basic) ~10-11The piperidine nitrogen's basicity will be slightly reduced by the N-alkyl substituent but is expected to be in the range of piperidine's conjugate acid (pKaH ≈ 11).[11][12]
Predicted LogP < 0The presence of both a carboxylic acid and a carbamoyl group suggests the molecule will be hydrophilic.
Aqueous Solubility pH-dependentExpected to be soluble in aqueous solutions, with solubility increasing at pH values above the acidic pKa and below the basic pKa.

Synthesis and Purification: A Proposed Methodological Framework

Proposed Synthetic Pathway: Michael Addition

A highly efficient method for the N-alkylation of piperidines to introduce a propionic acid moiety is the Michael addition of the piperidine to an acrylic acid derivative. This approach is often clean and proceeds under mild conditions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 3-Carbamoylpiperidine Conditions Solvent: Ethanol or Water Temperature: Reflux (No catalyst typically required) Reactant1->Conditions Reactant2 Acrylic Acid Reactant2->Conditions Product 3-Carbamoylpiperidine-1-propionic acid Conditions->Product

Caption: Proposed synthetic workflow for 3-Carbamoylpiperidine-1-propionic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

  • 3-Carbamoylpiperidine

  • Acrylic Acid

  • Ethanol (or water)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Carbamoylpiperidine (1.0 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add acrylic acid (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and adjust the pH to ~3-4 with dilute hydrochloric acid. This will protonate the piperidine nitrogen and ensure the carboxylic acid is in its neutral form, potentially causing the product to precipitate.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

    • If no precipitate forms, proceed to purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or water are chosen as they are polar protic solvents that can facilitate the Michael addition reaction.

  • Stoichiometry: A slight excess of acrylic acid is used to ensure complete consumption of the starting piperidine.

  • pH Adjustment: The pH adjustment during work-up is crucial for isolating the product. By bringing the pH close to the isoelectric point of the amphoteric molecule, its solubility in water is minimized, aiding in its precipitation.

Protocol Validation and Characterization

The identity and purity of the synthesized 3-Carbamoylpiperidine-1-propionic acid must be confirmed through rigorous analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_confirmation Structure & Purity Confirmed Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS HPLC HPLC (Purity Assessment) Synthesis->HPLC IR FTIR Spectroscopy Synthesis->IR Confirmation Confirmed Product NMR->Confirmation MS->Confirmation HPLC->Confirmation IR->Confirmation

Caption: Workflow for analytical validation of the synthesized product.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a characteristic A2B2 system for the ethyl group of the propionic acid side chain, and broad singlets for the amide and carboxylic acid protons.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as the aliphatic carbons of the piperidine ring and the propionic acid side chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.[13] Fragmentation patterns in MS/MS would likely involve cleavage of the propionic acid side chain and fragmentation of the piperidine ring.[14][15]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with a C18 column would be a suitable method for assessing the purity of the compound.[16][17][18][19][20]

Table 2: Suggested HPLC Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for the amide and carboxyl chromophores)
Column Temperature 30 °C

Potential Biological Applications and Areas for Investigation

The structural features of 3-Carbamoylpiperidine-1-propionic acid suggest several avenues for biological investigation. Piperidine derivatives have a wide range of pharmacological activities.[3][6][7]

  • Neuropharmacology: The piperidine-3-carboxylic acid scaffold (nipecotic acid) is a known GABA reuptake inhibitor. It would be valuable to investigate if the N-propionic acid and 3-carbamoyl modifications alter this activity or confer affinity for other CNS targets.

  • Oncology: Many piperidine-containing molecules exhibit anticancer properties by various mechanisms, including the inhibition of key signaling pathways.[1][21] The compound could be screened against a panel of cancer cell lines to assess its cytotoxic or antiproliferative effects.

  • Enzyme Inhibition: The carboxylic acid and carbamoyl groups can mimic substrates or interact with active site residues of enzymes. Proteases and kinases are potential target classes.

  • Platelet Aggregation Inhibition: Some 3-carbamoylpiperidines have been shown to inhibit platelet aggregation, a key process in thrombosis.[4][5]

Safety and Handling

Specific toxicology data for 3-Carbamoylpiperidine-1-propionic acid is not available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General safety precautions should be based on the known hazards of its parent structures, piperidine and propionic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22][23][24][25][26][27][28][29][30][31]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[22][25][26][28][29][30] Avoid contact with skin and eyes.[23][24][26][27][28]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[22][26]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.[31]

Conclusion

3-Carbamoylpiperidine-1-propionic acid represents an intriguing, yet underexplored, molecule for chemical and biological research. This guide provides a foundational framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The proposed methodologies and predicted properties herein are intended to serve as a starting point for researchers, enabling a more streamlined and informed investigation into the potential applications of this novel piperidine derivative. The diverse pharmacological activities of related compounds suggest that 3-Carbamoylpiperidine-1-propionic acid is a promising candidate for screening in a variety of therapeutic areas.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Propanoic Acid Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Piperidine. Stenutz. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • How to calculate the pH of propanoic acid. Quora. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • PROPIONIC ACID FOR SYNTHESIS. Loba Chemie. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • What is the approximate pKa of propionic acid, CH3CH2CO2H? Pearson+. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. ACS Publications. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Propionic acid. Penta Chemicals. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry. [Link]

  • Propionic acid - Safety data sheet. Scharlab. [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]

  • Piperidines. MassBank. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • New carbamoylpiperidines as human platelet aggregation inhibitors. PubMed. [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines. PubMed. [Link]

Sources

Methodological & Application

Protocol for the N-alkylation of Nipecotamide with Acrylic Acid Derivatives via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Scientific Significance

Nipecotamide (piperidine-3-carboxamide) and its derivatives are pivotal building blocks in pharmaceutical research. The piperidine moiety is a common feature in many bioactive molecules, and its N-alkylation allows for the introduction of diverse functional groups to modulate pharmacological properties. Specifically, N-substituted nipecotamide derivatives have been investigated as GABA uptake inhibitors for neurological disorders, agents for neurodegeneration, and multi-target ligands for complex diseases like Alzheimer's.[1][2][3][4]

The reaction of nipecotamide with acrylic acid derivatives proceeds via an aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[5][6] This method is highly valued for its efficiency in forming carbon-nitrogen bonds under often mild conditions, making it a powerful tool for building molecular complexity.[7] Understanding and mastering this protocol enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.[8]

The Aza-Michael Addition: Mechanism and Rationale

The core of this protocol is the aza-Michael reaction. The secondary amine of the nipecotamide ring acts as the Michael donor (nucleophile), while the acrylic acid derivative serves as the Michael acceptor.[6]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of nipecotamide attacks the electron-deficient β-carbon of the acrylic acid derivative. This is the key bond-forming step.

  • Intermediate Formation: This attack breaks the π-bond of the alkene, pushing electrons to form a resonance-stabilized enolate intermediate.

  • Proton Transfer: A proton is transferred from the newly quaternized nitrogen (or from the solvent/a protic source) to the α-carbon of the enolate, yielding the final N-alkylated product.

The reactivity of the Michael acceptor is critical; the electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[9]

Caption: General scheme for the N-alkylation of nipecotamide.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of nipecotamide with methyl acrylate as a representative acrylic acid derivative. Researchers should note that optimization may be required for different acrylate esters or amides.

Materials and Reagents
  • Nipecotamide: (Piperidine-3-carboxamide), >98% purity

  • Methyl Acrylate: >99% purity, inhibitor-free or inhibitor removed prior to use

  • Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), reaction grade

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH), anhydrous

  • Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Workup Reagents: Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Ethyl Acetate (EtOAc), Hexanes

Equipment
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add nipecotamide (1.28 g, 10 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous acetonitrile (40 mL) and stir until the nipecotamide is fully dissolved.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the solution. Causality Note: While the secondary amine of nipecotamide is nucleophilic, a non-nucleophilic organic base like triethylamine is added to scavenge the proton released during the reaction, driving the equilibrium towards the product and preventing potential side reactions.[7]

  • Reagent Addition: Add methyl acrylate (1.0 mL, 11 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature. Causality Note: A slight excess of the Michael acceptor ensures complete consumption of the starting nipecotamide. Dropwise addition helps to control any potential exotherm.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and allow it to stir for 12-24 hours. The reaction temperature is a critical parameter; elevated temperatures increase the reaction rate, but excessively high temperatures may lead to polymerization of the acrylate or other side reactions.[10]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% MeOH in DCM eluent system). The disappearance of the nipecotamide spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL). Causality Note: The bicarbonate wash removes any unreacted acrylic acid (if present as an impurity) and neutralizes the amine salt. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in EtOAc), is typically effective for separating the desired product from nonpolar impurities and baseline material.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Step-by-step experimental workflow for N-alkylation.

Optimization and Data

The success of the N-alkylation reaction can be influenced by several factors. The following table provides a summary of key parameters and expected outcomes, based on general principles of aza-Michael additions.[10][11]

ParameterVariationRationale & Expected Outcome
Michael Acceptor Acrylate Ester vs. AcrylamideEsters are generally more reactive than amides. Reaction times may be longer with acrylamide derivatives.
Solvent Aprotic (MeCN, DMF) vs. Protic (MeOH, EtOH)Aprotic solvents are generally preferred. Protic solvents can solvate the amine, potentially reducing its nucleophilicity, but can also facilitate proton transfer.[12]
Base Organic (Et₃N, DIPEA) vs. Inorganic (K₂CO₃)Organic bases offer good solubility. Inorganic bases can be effective but may lead to heterogeneous mixtures requiring more vigorous stirring.
Temperature Room Temp vs. 60 °C vs. 100 °CHigher temperatures accelerate the reaction. However, temperatures above 80-100 °C can risk acrylate polymerization.[10]
Stoichiometry 1.1 equiv. vs. 2.0 equiv. AcrylateA slight excess (1.1-1.2 equiv.) is optimal. A large excess can complicate purification and increase the risk of side reactions.

Conclusion

The aza-Michael addition provides a reliable and versatile method for the N-alkylation of nipecotamide, opening avenues for the synthesis of diverse chemical libraries for drug discovery. By carefully controlling the choice of solvent, base, and temperature, researchers can achieve high yields of the desired N-substituted products. This protocol serves as a validated starting point for the synthesis of novel nipecotamide derivatives, enabling further exploration of their therapeutic potential.

References

  • Mechanism of amine‐acrylate aza‐Michael addition for curing polymer... - ResearchGate. Available at: [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment - PubMed. Available at: [Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rational Catalyst Design for an Optimized Aza-Michael Addition. Synfacts. Available at: [Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - MDPI. Available at: [Link]

  • Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers - RSC Publishing. Available at: [Link]

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed. Available at: [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets - ACS Publications. Available at: [Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction - Auburn University. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC - PubMed Central. Available at: [Link]

  • Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Aza-Michael addition between a primary amine and an acrylate. The... - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. Available at: [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS | Semantic Scholar. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - MDPI. Available at: [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. Available at: [Link]

  • Purification of nicotinamide - US2496114A - Google Patents.

Sources

Application Note: Determination of Aqueous Buffer Solubility for 3-(3-Carbamoylpiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aqueous Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success or failure of a drug candidate is its aqueous solubility.[1][2][3][4] Solubility, the extent to which a compound dissolves in a solvent to form a homogeneous solution, profoundly influences a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][4][5] Poor aqueous solubility can lead to a cascade of developmental hurdles, including inadequate absorption following oral administration, difficulties in formulating parenteral dosage forms, and unreliable results in in vitro assays.[1][6] Consequently, the early and accurate characterization of a compound's solubility profile is a cornerstone of modern drug discovery and development.[3][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the aqueous buffer solubility of the novel compound 3-(3-Carbamoylpiperidin-1-yl)propanoic acid . The methodologies outlined herein are designed to yield robust and reliable data, crucial for informed decision-making throughout the pre-clinical and formulation development phases. We will delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and provide detailed, step-by-step protocols for the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Understanding the Molecule: 3-(3-Carbamoylpiperidin-1-yl)propanoic acid

While specific experimental data for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid is not extensively available in the public domain, we can infer certain characteristics based on its constituent functional groups. The molecule incorporates a piperidine ring, a carbamoyl group, and a propanoic acid moiety. The piperidine nucleus itself is miscible with water, a property attributed to its ability to form hydrogen bonds.[8][9] The presence of the carbamoyl (amide) and carboxylic acid groups, both capable of hydrogen bonding, further suggests potential for aqueous solubility. However, the overall molecular size and crystal lattice energy will play a significant role in its dissolution profile. The propanoic acid group also introduces an ionizable center, indicating that the compound's solubility will be pH-dependent.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When assessing solubility, it is imperative to distinguish between kinetic and thermodynamic measurements, as they provide different, yet complementary, insights into a compound's behavior.[10][11]

  • Kinetic Solubility is a measure of the concentration at which a compound, typically introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous buffer.[11][12][13] This method is rapid and amenable to high-throughput screening, making it valuable in the early stages of drug discovery for ranking compounds.[14] However, kinetic solubility values can often be higher than the true equilibrium solubility due to the formation of supersaturated solutions.[10][12]

  • Thermodynamic Solubility , also known as equilibrium solubility, represents the true saturation concentration of a compound in a solvent when the solid and dissolved phases are in equilibrium.[5][10][11] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[15] While more time and resource-intensive, thermodynamic solubility is considered the "gold standard" for providing definitive data for formulation development and biopharmaceutical classification.[11][13]

The following diagram illustrates the conceptual workflow for deciding which solubility measurement is appropriate at different stages of drug discovery.

G cluster_0 Drug Discovery Stage cluster_1 Solubility Assay Type cluster_2 Application Early Discovery Early Discovery Kinetic Solubility Kinetic Solubility Early Discovery->Kinetic Solubility Lead Optimization Lead Optimization Lead Optimization->Kinetic Solubility Thermodynamic Solubility Thermodynamic Solubility Lead Optimization->Thermodynamic Solubility Pre-formulation Pre-formulation Pre-formulation->Thermodynamic Solubility High-Throughput Screening High-Throughput Screening Kinetic Solubility->High-Throughput Screening Rank-ordering Compounds Rank-ordering Compounds Kinetic Solubility->Rank-ordering Compounds Definitive Data for Formulation Definitive Data for Formulation Thermodynamic Solubility->Definitive Data for Formulation

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Design: Materials and Methods

This section outlines the necessary reagents, equipment, and a detailed protocol for determining the thermodynamic solubility of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid in various aqueous buffers using the shake-flask method.

Materials and Reagents
  • 3-(3-Carbamoylpiperidin-1-yl)propanoic acid (solid, high purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 5.0

  • Glycine-HCl Buffer, pH 3.0

  • Deionized water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, HPLC grade

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol 1: Preparation of Aqueous Buffers

Accurate buffer preparation is critical for reliable solubility data, especially for pH-sensitive compounds.

Phosphate Buffered Saline (PBS), pH 7.4 (1X)

  • To 800 mL of distilled water, add:

    • 8 g of NaCl

    • 0.2 g of KCl

    • 1.44 g of Na₂HPO₄

    • 0.24 g of KH₂PO₄[16]

  • Dissolve the salts completely.

  • Adjust the pH to 7.4 using HCl or NaOH.[16][17]

  • Add distilled water to a final volume of 1 L.[16][17]

  • Sterilize by autoclaving if necessary and store at room temperature.[16]

Note: Recipes for citrate and glycine-HCl buffers can be found in standard laboratory manuals.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[15][18]

G A 1. Add excess compound to vials B 2. Add specific volume of buffer A->B Dispense C 3. Equilibrate on shaker (24-48h at 25°C) B->C Incubate D 4. Centrifuge to separate solid C->D Separate E 5. Filter supernatant (0.22 µm filter) D->E Clarify F 6. Dilute filtrate for analysis E->F Prepare sample G 7. Quantify by HPLC F->G Analyze

Caption: Workflow for the shake-flask solubility assay.

Step-by-Step Procedure:

  • Compound Addition: Accurately weigh an excess amount of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid into appropriately labeled glass vials. A general guideline is to add an amount that is 5-10 times the estimated solubility.

  • Buffer Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (PBS pH 7.4, Citrate pH 5.0, Glycine-HCl pH 3.0) to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[18][19][20]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to allow for the settling of undissolved solid. Centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the initial few drops of the filtrate to avoid any potential adsorption effects from the filter material.[21]

  • Sample Preparation for Analysis: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

Protocol 3: HPLC Method for Quantification

A validated HPLC method is essential for the accurate quantification of the dissolved compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities. For example, 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a predetermined wavelength of maximum absorbance for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid.

  • Column Temperature: 30°C

Calibration:

  • Prepare a stock solution of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid of known concentration in a suitable solvent (e.g., DMSO or mobile phase).

  • Perform serial dilutions to create a series of at least five calibration standards.[22]

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.[22]

  • The concentration of the unknown samples can then be determined from this calibration curve.[22]

Data Presentation and Interpretation

The solubility data for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid should be presented in a clear and concise tabular format.

Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
Glycine-HCl3.025Example ValueExample Value
Citrate Buffer5.025Example ValueExample Value
PBS7.425Example ValueExample Value
Glycine-HCl3.037Example ValueExample Value
Citrate Buffer5.037Example ValueExample Value
PBS7.437Example ValueExample Value

Interpretation of Results: The solubility data will provide critical insights into the pH-dependent solubility profile of the compound. For a molecule with a carboxylic acid group, higher solubility is generally expected at higher pH values where the acid is deprotonated and more polar. Conversely, the piperidine nitrogen will be protonated at lower pH values, which could also influence solubility. The interplay of these ionizable groups will determine the overall solubility profile. The data gathered at 25°C is useful for formulation and stability studies, while data at 37°C can provide a better indication of the compound's behavior under physiological conditions.

Conclusion

The systematic determination of aqueous buffer solubility is a non-negotiable step in the early-stage development of any new chemical entity. The protocols detailed in this application note provide a robust framework for obtaining high-quality, thermodynamic solubility data for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid. By understanding the pH-dependent solubility of this compound, researchers can make more informed decisions regarding its development pathway, from the design of in vivo studies to the selection of an appropriate formulation strategy. This foundational knowledge is instrumental in mitigating risks and increasing the probability of advancing a promising compound toward clinical success.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • St John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Morari, E. C. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • iGEM. (2019). PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). [Link]

  • NovoPro Bioscience Inc. Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Tomalia, D. A., & Naylor, A. M. (1991). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 63(23), 2667–2671. [Link]

  • ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • PubMed. (2012). Drug solubility: importance and enhancement techniques. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Wikipedia. Piperidine. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Solubility of Things. Piperidine. [Link]

  • Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer | Pharmaceutical Communications. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • GIT Labor-Fachzeitschrift. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

  • PubChem. 3-(3-(Carbamoyl)benzamido)-3-(4-methoxyphenyl)propanoic acid | C27H27N3O5 | CID - PubChem. [Link]

  • PubChem. t-Butoxycarbonyl-3-carbamoyl propanoic acid | C9H15NO5 | CID 86748795. [Link]

  • PubChem. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806. [Link]

  • PubChem. 3-[(3R)-1-(6-amino-5-chloropyrimidin-4-yl)piperidin-3-yl]propanoic acid | C12H17ClN4O2 | CID. [Link]

  • PubChem. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782. [Link]

Sources

Chromatographic Strategies for Polar Piperidine Amino Acids: From HILIC to Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Challenge

Piperidine amino acids (e.g., pipecolic acid, nipecotic acid) represent a unique chromatographic challenge. Structurally, they possess a secondary amine confined within a saturated ring and a carboxylic acid. This creates two distinct hurdles for the analyst:

  • Retention: They are highly polar and zwitterionic. On standard C18 (Reverse Phase) columns, they elute in the void volume (

    
    ).
    
  • Detection: They lack a significant chromophore.[1][2] Unlike aromatic amino acids (Trp, Tyr), piperidine rings do not absorb UV light above 200 nm, making standard UV/Vis detection impossible without modification.

This guide details two robust, self-validating workflows to overcome these hurdles: HILIC-MS/CAD (for direct analysis) and FMOC-Derivatization (for UV/Fluorescence detection).

Method Selection: The Decision Matrix

Before beginning benchwork, select your strategy based on available instrumentation.

MethodSelection Start Start: Analyte Assessment Detector Available Detector? Start->Detector MS_CAD Mass Spec (MS) or Charged Aerosol (CAD) Detector->MS_CAD High Sensitivity UV_FL UV/Vis or Fluorescence Detector->UV_FL Standard Lab HILIC STRATEGY A: HILIC (Direct Analysis) MS_CAD->HILIC Preferred IP_RP Alternative: Ion-Pair RP (Not Recommended for MS) MS_CAD->IP_RP Legacy/Robustness Deriv STRATEGY B: Derivatization (FMOC-Cl) UV_FL->Deriv Mandatory

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection capabilities.

Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)[3][4][5]

Best for: LC-MS, LC-MS/MS, and CAD users. Mechanism: Partitioning of the analyte into a water-enriched layer immobilized on the polar stationary phase.[3][4][5]

The "Why": Zwitterionic Selectivity

Piperidine amino acids exist as zwitterions (positive amine, negative carboxyl) at neutral pH. Standard silica or diol HILIC phases often result in peak tailing due to strong ionic interactions. We utilize Zwitterionic (ZIC) or Amide phases, which provide a charge-balanced surface, facilitating a pure partitioning mechanism with minimal secondary electrostatic adsorption.

HILIC Protocol (Direct Injection)

Stationary Phase:

  • Primary Choice: Zwitterionic Sulfobetaine (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z).

  • Alternative: Amide-bonded silica (e.g., Waters XBridge Amide).

Mobile Phase System:

  • Mobile Phase A (MPA): 10-20 mM Ammonium Formate (pH 3.0) OR Ammonium Acetate (pH 5.8) in Water.

    • Note: pH 3.0 protonates the carboxylic acid, reducing zwitterionic character and often sharpening peaks.

  • Mobile Phase B (MPB): 100% Acetonitrile (ACN).

Gradient Profile:

  • Initial: 90% MPB (High organic is "weak" in HILIC).

  • Gradient: 90% B

    
     50% B over 10 minutes.
    
  • Equilibration:CRITICAL. HILIC columns require 20 column volumes of equilibration to re-establish the water layer.

Detection Settings (CAD/MS):

  • CAD: Evaporation Temp 35°C (Low temp prevents semi-volatile loss).

  • MS: ESI Positive Mode (M+H)+.

    • Pipecolic Acid m/z: 130.08.

Troubleshooting HILIC
  • Issue: Broad, split peaks.

  • Cause: Sample diluent mismatch.

  • Fix: The sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a 100% aqueous sample disrupts the stationary phase water layer, causing peak distortion.

Strategy B: Pre-Column Derivatization (FMOC-Cl)

Best for: UV/Vis or Fluorescence users. Mechanism: The secondary amine of the piperidine ring reacts with FMOC-Cl (9-fluorenylmethyl chloroformate) to form a hydrophobic, UV-active carbamate.

Critical Scientific Distinction: Do NOT use OPA (o-phthalaldehyde). OPA reacts only with primary amines. Piperidine amino acids are secondary amines and will be invisible to OPA. You must use FMOC-Cl or AQC (AccQ-Tag).

FMOC Derivatization Workflow

FMOC_Workflow Step1 1. Buffer Prep Borate Buffer (pH 9.0) Step2 2. Reaction Add Sample + FMOC-Cl (in ACN) Step1->Step2 Alkaline pH required Step3 3. Incubation 30-60 sec @ Ambient Temp Step2->Step3 Rapid Kinetics Step4 4. Quenching (Optional) Add ADAM or Extract w/ Pentane Step3->Step4 Remove excess FMOC-OH Step5 5. Injection RP-HPLC (C18) Step4->Step5 Hydrophobic Derivative

Figure 2: Step-by-step reaction pathway for FMOC derivatization of secondary amines.

Detailed Protocol

Reagents:

  • Borate Buffer: 0.2 M Sodium Borate, pH adjusted to 9.0 with NaOH.

  • FMOC Reagent: 5 mM FMOC-Cl in dry Acetonitrile.

  • Quencher (ADAM): 10 mM 1-aminoadamantane hydrochloride (ADAM) in 50:50 ACN/Water.

Procedure:

  • Mix 10 µL Sample + 10 µL Borate Buffer .

  • Add 20 µL FMOC Reagent . Vortex immediately.

  • Incubate for 1 minute at room temperature.

  • Add 20 µL ADAM Reagent to react with excess FMOC-Cl (prevents a massive reagent peak that interferes with chromatography).

  • Inject 5-10 µL onto the HPLC.

Chromatography (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Detection: UV 263 nm (primary) or Fluorescence (Ex 260 nm / Em 315 nm).

  • Elution: Standard ACN/Water gradient. The FMOC-Pipecolic acid derivative will elute late (hydrophobic).

Comparative Data Summary

FeatureHILIC-MS/CADFMOC-Derivatization (UV)Ion-Pairing RP (Legacy)
Analyte State Native (Underivatized)Modified (Hydrophobic)Native (Ion-Paired)
Sensitivity High (ng/mL)Moderate to HighLow (Suppression issues)
Sample Prep Simple (Dilute & Shoot)Complex (Reaction required)Simple
Reproducibility Moderate (Requires equilibration)High (Internal Std recommended)Low (Column fouling)
Cost High (MS/CAD hardware)Low (Standard HPLC)Low
Selectivity Separation by polaritySeparation by hydrophobicityMixed mode

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Merck Millipore (The Nest Group). (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

Sources

Preparation of Stock Solutions for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of Precise Stock Solution Preparation

In the realms of drug discovery, high-throughput screening, and cellular assays, the reliability and reproducibility of experimental data are fundamentally dependent on the quality of the reagents used. Among the most critical of these are the stock solutions of small molecule compounds. The preparation of these solutions, particularly in a powerful but challenging solvent like dimethyl sulfoxide (DMSO), is a foundational step that dictates the success of downstream applications. This guide provides a comprehensive, in-depth protocol for the preparation, quality control, and storage of stock solutions of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid in DMSO, tailored for researchers, scientists, and drug development professionals. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring a robust and self-validating workflow.

Physicochemical Properties and Reagent Specifications

A thorough understanding of the physicochemical properties of both the solute and the solvent is paramount for the successful preparation of a stock solution.

3-(3-Carbamoylpiperidin-1-yl)propanoic acid is a small molecule with the following key characteristics:

PropertyValueSource
CAS Number 1036590-20-1Chemical Supplier Catalog
Molecular Formula C₉H₁₆N₂O₃Calculated
Molecular Weight 200.23 g/mol Chemical Supplier Data
Appearance Typically a solid (powder or crystalline)General knowledge
Solubility in DMSO Expected to be soluble based on the polarity of DMSO and the functional groups of the compound. However, empirical determination is recommended.Inferred from general principles
Stability in DMSO Generally, amides and carboxylic acids are stable in DMSO under appropriate storage conditions. However, long-term stability should be monitored.Inferred from general principles

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with exceptional solvating power for a wide range of compounds. However, its utility is accompanied by specific properties that demand careful handling:

PropertySpecification & Rationale
Grade Anhydrous, ≥99.9% purity, sterile-filtered.
Hygroscopicity DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere. Water contamination can significantly decrease the solubility of lipophilic compounds and may promote compound degradation through hydrolysis.[1][2][3][4][5]
Toxicity DMSO is considered to have low toxicity. However, it readily penetrates the skin and can carry dissolved substances with it. Therefore, appropriate personal protective equipment (PPE) is essential.[6]

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the preparation and validation of a 3-(3-Carbamoylpiperidin-1-yl)propanoic acid stock solution.

Stock Solution Workflow cluster_Prep Preparation cluster_QC Quality Control cluster_Storage Storage & Handling Start Start Calc Calculate Mass Start->Calc Define Target Concentration Weigh Weigh Compound Calc->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Final_Vol Adjust to Final Volume Vortex->Final_Vol Conc_Ver Concentration Verification (e.g., UV-Vis, LC-MS) Final_Vol->Conc_Ver Optional but Recommended Aliquot Aliquot into Single-Use Tubes Final_Vol->Aliquot If QC is deferred Purity_Check Purity Assessment (e.g., HPLC, NMR) Conc_Ver->Purity_Check Purity_Check->Aliquot Store Store at -20°C or -80°C Protected from Light Aliquot->Store End End Store->End

Caption: Workflow for preparing and storing stock solutions.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid in anhydrous DMSO.

I. Materials and Equipment
  • 3-(3-Carbamoylpiperidin-1-yl)propanoic acid (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P200, P1000)

  • Sterile, nuclease-free polypropylene microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves (nitrile or neoprene)

II. Pre-Preparation Calculations

The fundamental equation for calculating the required mass of the compound is:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

For a 10 mM stock solution in a final volume of 1 mL:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 1 mL = 0.001 L

  • Molecular Weight: 200.23 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 200.23 g/mol * 1000 mg/g = 2.0023 mg

Therefore, approximately 2.00 mg of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid is required to prepare 1 mL of a 10 mM stock solution.

III. Step-by-Step Procedure
  • Acclimatization of Reagents: Allow the sealed container of anhydrous DMSO and the vial of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture into the cold reagents.

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh approximately 2.00 mg of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid directly into the tared tube. Record the exact mass.

  • Initial Dissolution:

    • Using a calibrated micropipette, add a volume of anhydrous DMSO that is slightly less than the final desired volume (e.g., 900 µL for a final volume of 1 mL) to the microcentrifuge tube containing the weighed compound.

    • The rationale for adding a sub-maximal volume is to ensure that the final volume can be accurately adjusted after complete dissolution.

  • Facilitating Solubilization:

    • Cap the tube tightly and vortex the solution for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes. Avoid excessive heating, as it may degrade the compound.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved and the solution is clear, add anhydrous DMSO to reach the final calculated volume. For instance, if you weighed exactly 2.0023 mg, you would add DMSO to a final volume of 1.0 mL.

    • If the exact mass weighed differs from the target, recalculate the required final volume to achieve a 10 mM concentration. For example, if you weighed 2.20 mg, the final volume should be: (2.20 mg / 200.23 mg/mmol) / 10 mmol/L = 0.001098 L = 1.098 mL

  • Homogenization: Vortex the final solution briefly to ensure homogeneity.

Quality Control and Validation: A Self-Validating System

A prepared stock solution should not be considered "validated" until its concentration and purity have been confirmed.

  • Concentration Verification (Optional but Recommended): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as quantitative Nuclear Magnetic Resonance (qNMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a known standard.

  • Purity Assessment: The purity of the compound in the final stock solution should be assessed, especially if it is to be stored for an extended period. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. A chromatogram should show a single major peak corresponding to the compound of interest.

Storage and Handling: Preserving Integrity

The long-term stability of the stock solution is contingent on proper storage and handling procedures.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, the stock solution should be aliquoted into smaller, single-use volumes in sterile polypropylene tubes.[2]

  • Storage Temperature: Store the aliquots at -20°C or -80°C. The lower temperature is generally preferred for long-term storage.

  • Light Protection: Store the aliquots in a light-protected container (e.g., an amber box or a box wrapped in aluminum foil) to prevent photodegradation.

  • Thawing: When an aliquot is needed, thaw it at room temperature and vortex briefly before use. Do not refreeze partially used aliquots for applications requiring high precision.

Safety Precautions

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle the stock solution with care, and in case of skin contact, wash the affected area thoroughly with soap and water.

  • Consult the Safety Data Sheet (SDS) for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid and DMSO for complete safety information. If a specific SDS for the target compound is unavailable, treat it as a potentially hazardous substance.

Conclusion

The preparation of a high-quality stock solution of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid in DMSO is a meticulous process that demands attention to detail. By following the scientifically-grounded protocols outlined in this guide, researchers can ensure the integrity and reliability of their stock solutions, thereby enhancing the reproducibility and accuracy of their experimental results. The principles of using high-purity, anhydrous reagents, precise measurements, proper solubilization techniques, and rigorous storage and handling are the cornerstones of a self-validating system that underpins successful scientific inquiry.

References

  • Gaylord Chemical Company, L.L.C. "Drying of dimethyl sulfoxide." (2007). [Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." [Link]

  • Kozik, V. et al. "Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility." Methods in Molecular Biology 803 (2012): 265-71. [Link]

  • Cheng, X. et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening 8.4 (2003): 479-86. [Link]

  • Kymos. "Quality control of small molecules." (2025). [Link]

  • Lomenick, B. et al. "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening 14.7 (2009): 816-24. [Link]

  • Kozik, V. et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening 13.10 (2008): 999-1006. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Side Reactions and Enhancing Synthesis Efficiency

Introduction: The Critical Role of the Deprotection Step in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequences.[] The repetitive cycle of deprotection and coupling reactions is the engine of this methodology. The removal of the temporary Nα-Fmoc group, typically accomplished with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), is a critical step that dictates the overall success and purity of the final product.[2][3]

While effective, the standard piperidine protocol is not without its challenges. The basicity of piperidine can catalyze undesirable side reactions, most notably the formation of aspartimide from aspartic acid residues, which can lead to a mixture of unwanted peptide variants.[2][3] Furthermore, piperidine is a controlled substance in some regions, presenting logistical and regulatory hurdles for researchers.[4][5] These limitations have driven the exploration of alternative bases for Fmoc deprotection, with N-substituted piperidines, particularly 4-methylpiperidine, emerging as a highly effective and advantageous alternative.[4]

This guide provides a comprehensive overview and detailed protocols for the use of N-substituted piperidines in Fmoc-SPPS. We will delve into the chemical rationale for their use, present comparative data against the standard piperidine method, and offer step-by-step instructions for their implementation in both manual and automated peptide synthesis.

The Rationale for N-Substituted Piperidines: A Mechanistic Perspective

The mechanism of Fmoc deprotection is a base-mediated β-elimination (E1cB). The secondary amine acts as a base to abstract the acidic proton on the C9 position of the fluorenyl group. The resulting carbanion is stabilized, leading to the elimination of dibenzofulvene (DBF) and the release of the free N-terminal amine of the peptide. The deprotection base then serves a second crucial role as a nucleophile to scavenge the liberated DBF, forming a stable adduct that is washed away.[4][6]

The problem with piperidine lies in its relatively high basicity and steric accessibility, which can promote side reactions. N-substituted piperidines, such as 4-methylpiperidine, offer a refined balance of properties:

  • Comparable Basicity for Effective Deprotection: 4-methylpiperidine has a pKa similar to piperidine, ensuring efficient removal of the Fmoc group in a comparable timeframe.[4]

  • Reduced Propensity for Side Reactions: The steric bulk of the methyl group in the 4-position is thought to disfavor the formation of the aspartimide intermediate, leading to a cleaner crude product when synthesizing peptides containing aspartic acid.

  • Favorable Regulatory Status: 4-methylpiperidine is not typically a controlled substance, simplifying procurement and storage.[4]

Comparative Analysis: Piperidine vs. 4-Methylpiperidine

The choice of deprotection reagent can significantly impact the outcome of a peptide synthesis. Below is a summary of the key performance differences between piperidine and 4-methylpiperidine.

ParameterPiperidine4-MethylpiperidineRationale & Insights
Deprotection Efficacy HighHighBoth bases are highly effective at removing the Fmoc group, with similar reaction kinetics.[4]
Yield of Target Peptide Good to HighGood to HighYields are generally comparable between the two reagents for most sequences.[4]
Purity of Crude Peptide VariableOften HigherPurity can be significantly higher with 4-methylpiperidine, especially for sequences prone to aspartimide formation.
Aspartimide Formation A known riskSignificantly ReducedThe steric hindrance of the methyl group is believed to be a key factor in minimizing this side reaction.[7]
Diketopiperazine Formation A risk, especially with Proline at the C-terminusSimilar RiskThis side reaction is more sequence-dependent and less influenced by the choice between these two bases.[2]
Regulatory Status Controlled substance in some regionsGenerally not controlledThis can be a major logistical advantage for many laboratories.[4]
Cost Generally lowerMay be slightly higherThe potential for higher purity and reduced need for complex purification can offset the initial cost difference.

Experimental Protocols

The following protocols provide a framework for implementing N-substituted piperidines in your SPPS workflow. The concentration and reaction times are a good starting point but may require optimization depending on the specific peptide sequence and synthesis scale.

Protocol 1: Manual Fmoc Deprotection using 4-Methylpiperidine

This protocol is suitable for manual or semi-automated peptide synthesis in a reaction vessel.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) 4-methylpiperidine in DMF

  • Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel with a frit and stopcock

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in the reaction vessel for at least 30-60 minutes. This ensures that the solvent and reagents can freely access the reactive sites on the resin.

  • Solvent Removal: Drain the DMF from the resin by applying gentle vacuum or nitrogen pressure.

  • First Deprotection Treatment: Add the 20% 4-methylpiperidine/DMF solution to the resin (a volume of approximately 10 mL per gram of resin is a good starting point).

  • Agitation: Agitate the resin slurry at room temperature for 10 minutes.[4] This initial treatment removes a significant portion of the Fmoc groups.

  • Solution Drainage: Drain the deprotection solution.

  • Second Deprotection Treatment: Add a fresh portion of the 20% 4-methylpiperidine/DMF solution to the resin.

  • Agitation: Agitate the resin slurry for another 10 minutes.[4] This second treatment ensures complete removal of the Fmoc group.

  • Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to completely remove residual 4-methylpiperidine and the dibenzofulvene-4-methylpiperidine adduct.[2] Inadequate washing can lead to side reactions in the subsequent coupling step.

  • Proceed to Coupling: The resin is now ready for the next amino acid coupling step.

Protocol 2: Automated SPPS with 4-Methylpiperidine

This protocol can be adapted for most automated peptide synthesizers. Consult your instrument's manual for specific programming instructions.

Reagent Preparation:

  • Prepare a bulk solution of 20% (v/v) 4-methylpiperidine in high-purity DMF.

  • Ensure the solution is well-mixed and free of precipitates.

  • Install the solution on the designated reagent line of your synthesizer.

Typical Automated Cycle Parameters:

  • Pre-Deprotection Wash: Program a series of DMF washes to prepare the resin.

  • Deprotection: Program two treatments with the 20% 4-methylpiperidine/DMF solution, each for 10-15 minutes. The exact duration can be optimized.

  • Post-Deprotection Wash: This is a critical step. Program an extended and thorough washing sequence with DMF to ensure all residual base and byproducts are removed before the next coupling cycle begins.

  • Monitoring (Optional but Recommended): If your synthesizer is equipped with a UV detector to monitor Fmoc deprotection, the characteristic absorbance of the DBF-adduct can be used to monitor the completeness of the reaction in real-time.

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams illustrate the key chemical transformation and the overall synthetic cycle.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Free_Amine H2N-Peptide-Resin Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF Adduct_Formation Michael Addition DBF->Adduct_Formation Adduct DBF-Base Adduct (Washed Away) Adduct_Formation->Adduct Base 4-Methylpiperidine Base->Proton_Abstraction Acts as Base Base->Adduct_Formation Acts as Nucleophile

Caption: Mechanism of Fmoc deprotection by 4-methylpiperidine.

SPPS_Cycle Start Start Cycle: Fmoc-AA(n)-Peptide-Resin Deprotection 1. Deprotection (20% 4-Methylpiperidine/DMF) Start->Deprotection Wash_1 2. DMF Wash Deprotection->Wash_1 Coupling 3. Coupling (Fmoc-AA(n+1), Activator, Base) Wash_1->Coupling Wash_2 4. DMF Wash Coupling->Wash_2 End End Cycle: Fmoc-AA(n+1)-Peptide-Resin Wash_2->End

Caption: A single cycle in Fmoc-SPPS using N-substituted piperidines.

Troubleshooting and Best Practices

  • Incomplete Deprotection: If you suspect incomplete Fmoc removal (e.g., from a positive Kaiser test or failed coupling in the next step), increase the deprotection time or perform a third treatment.

  • Difficult Sequences: For peptides with a high degree of aggregation, consider performing the deprotection at a slightly elevated temperature (e.g., 30-35 °C) to improve reaction kinetics.

  • Reagent Quality: Always use high-purity, fresh 4-methylpiperidine and peptide synthesis-grade DMF. The quality of your reagents is paramount.

  • Storage: Store the 20% 4-methylpiperidine/DMF solution tightly capped to prevent degradation and absorption of atmospheric CO2, which can neutralize the base.

Conclusion

The adoption of N-substituted piperidines, particularly 4-methylpiperidine, represents a significant process improvement in Fmoc-SPPS. By offering a comparable efficacy to piperidine while substantially reducing the risk of deleterious side reactions like aspartimide formation, these reagents enable the synthesis of higher-purity crude peptides. This, in turn, simplifies downstream purification efforts, saving time and resources. Coupled with their favorable regulatory profile, N-substituted piperidines are a valuable tool for any researcher, scientist, or drug development professional engaged in the chemical synthesis of peptides.

References

  • Martelli, G., Cantelmi, P., Palladino, C., Mattellone, A., Corbisiero, D., Fantoni, T., Tolomelli, A., Macis, M., Ricci, A., Cabri, W., & Ferrazzano, L. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(21), 8096-8107. [Link]

  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]

  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Wellings, D. A., & Atherton, E. (1997). Advances in Fmoc solid-phase peptide synthesis. Methods in enzymology, 289, 44-67. [Link]

  • Gruber, P., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • Fülöp, F., & Lázár, L. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. International journal of peptide research and therapeutics, 17(3), 249-70. [Link]

  • Carganico, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3-26. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3228-36. [Link]

  • Fittipaldi, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]

  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

Sources

Recrystallization solvent systems for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Kinetics and Solvent Selection for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid

Part 1: Executive Summary & Physicochemical Profile

Objective: To define a robust, scalable recrystallization protocol for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid . This guide addresses the specific challenges posed by the molecule’s zwitterionic nature and high polarity, providing workflows to maximize yield (>85%) and purity (>99% HPLC).

The Molecular Challenge: This molecule features a piperidine core substituted with a polar amide group at the C3 position and a propanoic acid tail at the N1 position.

  • Zwitterionic Character: At neutral pH, the tertiary amine is protonated, and the carboxylic acid is deprotonated, creating a highly polar internal salt.

  • Solubility Paradox: High solubility in water (making recovery difficult) but poor solubility in standard organic solvents (leading to "oiling out" rather than crystallization).

Part 2: Solvent System Screening & Selection

The selection of a solvent system for this substrate must balance the "Like Dissolves Like" principle with the need to induce supersaturation without trapping impurities.

Solubility Mapping
Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Polar Protic WaterVery HighHighPoor (Yield loss)
Polar Protic Methanol / EthanolHighModerateGood (Primary solvent)
Polar Aprotic Acetone / AcetonitrileModerateLowExcellent (Antisolvent)
Non-Polar Toluene / HexaneInsolubleInsolubleN/A (Wash solvent only)
Chlorinated DCM / ChloroformModerateLowFair (Avoid due to toxicity)
Recommended Solvent Systems
  • System A (Binary Gradient): Ethanol / Acetone (1:3 v/v)

    • Mechanism:[1] The molecule dissolves in hot ethanol. Acetone acts as a miscible antisolvent to lower the solubility threshold gently, promoting crystal growth over oil formation.

    • Best For: High purity requirements; removal of colored impurities.

  • System B (Isoelectric Precipitation): Water / pH Adjustment

    • Mechanism:[1] Dissolution at pH < 2 (cationic form) or pH > 10 (anionic form), followed by adjustment to the Isoelectric Point (pI ≈ 6.0–6.5) to crash out the zwitterion.

    • Best For: Bulk scale-up; removal of inorganic salts.

Part 3: Detailed Experimental Protocols

Protocol 1: Binary Solvent Recrystallization (Ethanol/Acetone)

Rationale: This method minimizes thermal stress and prevents the "oiling out" phenomenon common with piperidine amides.

Materials:

  • Crude 3-(3-Carbamoylpiperidin-1-yl)propanoic acid (10 g)

  • Ethanol (Absolute)

  • Acetone (HPLC Grade)

  • Heating mantle with magnetic stirring

Step-by-Step Procedure:

  • Dissolution: Charge 10 g of crude solid into a 250 mL round-bottom flask. Add 30 mL of Ethanol .

  • Heating: Heat to reflux (78°C) with stirring. If solids remain, add Ethanol in 2 mL increments until fully dissolved. Do not exceed 50 mL total volume.

  • Filtration (Hot): If insoluble particulates are present, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Nucleation Induction: Remove from heat. While the solution is still hot (~60°C), add 10 mL of Acetone dropwise. The solution may turn slightly turbid.

  • Controlled Cooling: Allow the flask to cool to room temperature (25°C) slowly over 2 hours. Rapid cooling here will cause oiling.

  • Antisolvent Drive: Once at room temperature, add an additional 50 mL of Acetone slowly over 30 minutes.

  • Crystallization: Cool the flask in an ice bath (0–4°C) for 4 hours to complete precipitation.

  • Isolation: Filter the white crystalline solid. Wash the cake with 20 mL of cold Acetone.

  • Drying: Dry under vacuum (40°C, 20 mbar) for 12 hours.

Expected Yield: 8.5 g (85%) Target Purity: >99.5%

Protocol 2: Isoelectric Point (pI) Precipitation

Rationale: Ideal for removing unreacted acrylic acid or inorganic salts from the synthesis step.

Step-by-Step Procedure:

  • Dissolution: Suspend crude material in minimum water (approx. 5 mL/g).

  • Acidification: Adjust pH to 1.0 using 6M HCl. The solution should become clear as the cationic species forms.

  • Filtration: Filter off any non-polar insoluble impurities.

  • Neutralization: Slowly add 6M NaOH or concentrated Ammonia while monitoring pH with a calibrated probe.

  • Precipitation: As pH approaches 5.5–6.5 (the theoretical pI), a thick white precipitate will form.

  • Aging: Stir the slurry at this pH for 1 hour to allow Ostwald ripening (growth of larger crystals at the expense of fines).

  • Isolation: Filter and wash with minimal ice-cold water, followed by an Ethanol wash to assist drying.

Part 4: Process Logic & Visualization

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Material Evaluation CheckSolubility Check Solubility in Hot Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble MethodB Proceed to Method B: Isoelectric Precipitation Soluble->MethodB No (Insoluble) CheckImpurities Check Impurity Profile Soluble->CheckImpurities Yes MethodA Proceed to Method A: Binary Recrystallization Salts High Inorganic Salts? CheckImpurities->Salts Salts->MethodA No (Organic Impurities) Salts->MethodB Yes

Caption: Decision logic for selecting between Binary Solvent Recrystallization (Method A) and Isoelectric Precipitation (Method B) based on solubility and impurity profile.

Diagram 2: Recrystallization Workflow (Method A)

RecrystWorkflow Crude Crude Solid Dissolve Dissolve in Hot EtOH (78°C) Crude->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter Seed Add Antisolvent (Acetone) & Seed Crystals Filter->Seed Cool Controlled Cooling (25°C -> 4°C) Seed->Cool Isolate Filter & Wash (Cold Acetone) Cool->Isolate Dry Vacuum Dry Isolate->Dry

Caption: Step-by-step workflow for the Ethanol/Acetone binary recrystallization process.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too polar.Reheat to dissolve.[2] Add more Ethanol. Cool very slowly. Add a seed crystal at the cloud point.
Low Yield Too much solvent used or pH not at pI.Concentrate the mother liquor. Ensure pH is strictly between 6.0–6.5 (if using Method B).
Colored Crystals Chromophores trapped in lattice.Use activated carbon during the hot dissolution step (Method A), then filter hot.

Part 6: References

  • Wanner, K. T., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025).[3] Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard text for general recrystallization techniques of amino acids and zwitterions).

  • PubChem. (2025).[4] Compound Summary: 3-(piperidin-4-yl)propanoic acid derivatives. National Library of Medicine.

  • Ramalingam, A. (2021).[5] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a common yet critical challenge in organic synthesis: the removal of unreacted nipecotamide from newly synthesized propanoic acid derivatives. We understand that purification is both an art and a science, directly impacting yield, purity, and the validity of downstream data.

This guide is designed to be a practical resource, moving beyond simple step-by-step instructions to explain the underlying chemical principles. By understanding why a particular technique is chosen, you can better troubleshoot unexpected results and adapt these methodologies to your specific derivative. We will explore the foundational acid-base chemistry that makes this separation possible and provide robust, field-proven protocols for liquid-liquid extraction and column chromatography.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section provides quick answers to the most common issues encountered during the purification process.

Q1: I've just finished my reaction and have a crude mixture of my target propanoic acid derivative and unreacted nipecotamide. What is the most direct method for separation?

The most straightforward and efficient method is an acid-base liquid-liquid extraction (LLE) . This technique leverages the fundamental difference in the chemical nature of your compounds. Your propanoic acid derivative is acidic (due to the carboxylic acid group), while nipecotamide is basic (due to the secondary amine on the piperidine ring). By manipulating the pH of an aqueous solution, you can selectively shuttle one compound into the water layer, leaving the other in the organic layer.[1][2][3]

Q2: I tried the liquid-liquid extraction, but the two layers won't separate cleanly. I have a thick, cloudy layer between them. What is happening and how do I fix it?

You are observing an emulsion . This is a suspension of fine droplets of one liquid within the other, and it's a common issue in LLE, especially when biological materials or surfactants are present.[4][5]

  • Immediate Cause: Overly vigorous shaking of the separatory funnel creates high shear forces that break the liquids into tiny droplets, increasing the surface area and stabilizing the mixture.

  • Solutions to Break the Emulsion:

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, gravity is sufficient.[6][7]

    • Gentle Swirling: Instead of shaking, gently swirl or rock the funnel back and forth to increase the contact area between phases without high agitation.[4]

    • Add Brine: Introduce a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic droplets.[4][8] This technique is known as "salting out."

    • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to break the emulsion.[4][5]

    • Filtration: In stubborn cases, you can pass the mixture through a phase separation filter paper or a plug of glass wool.[4]

Q3: After the extraction, my NMR/LC-MS analysis still shows trace amounts of nipecotamide in my product. How can I achieve higher purity?

While LLE is excellent for bulk removal, achieving >99% purity often requires a secondary purification step. Silica gel flash column chromatography is the standard and highly effective method for this.[9] This technique separates compounds based on their polarity. Since your propanoic acid derivative and nipecotamide have different functional groups, they will interact with the polar silica gel differently, allowing for their separation. For highly polar compounds, reversed-phase (C18) chromatography can also be an effective alternative.[10][11]

Q4: Is it possible to use crystallization to remove the nipecotamide?

Crystallization can be a viable technique, but it is highly dependent on the specific properties of your propanoic acid derivative. For this method to be effective, your desired product must be a solid at room temperature and there must be a significant difference in solubility between your product and nipecotamide in a chosen solvent system. You would need to find a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while nipecotamide remains soluble at all temperatures. This often requires considerable screening and optimization. For initial purification, extraction and chromatography are generally more reliable and universally applicable.

Part 2: The Chemistry of Separation: A Deeper Dive

Understanding the physicochemical properties of the molecules involved is critical to designing a successful purification strategy. The key lies in the difference in their acid-base properties, summarized by their pKa values.

  • Propanoic Acid: The pKa of the carboxylic acid proton is approximately 4.87 .[12][13][14] This means that at a pH above ~4.9, it will be predominantly in its deprotonated, anionic (carboxylate) form, which is water-soluble.

  • Nipecotamide: The key functional group is the secondary amine within the piperidine ring. The pKa of the conjugate acid of piperidine is ~11.2. Therefore, the nipecotamide amine is significantly basic. At a pH below ~10, it will exist predominantly in its protonated, cationic form, which is also water-soluble.

This large pKa difference is the foundation of our separation strategy.

Physicochemical Properties for Separation
CompoundKey Functional GrouppKaState at pH < 2State at pH ~ 7State at pH > 12Solubility of Neutral Form
Propanoic Acid Derivative Carboxylic Acid~4.87Neutral (R-COOH)Anionic (R-COO⁻)Anionic (R-COO⁻)Soluble in organic solvents
Nipecotamide Secondary Amine~10-11 (Conjugate Acid)Cationic (R₂NH₂⁺)Cationic (R₂NH₂⁺)Neutral (R₂NH)Sparingly soluble in non-polar organic solvents; soluble in polar organic solvents and water[15][16][17][18]

This table illustrates that by adjusting the pH, we can render one compound charged and water-soluble while the other remains neutral and soluble in an organic solvent.

Logical Flow of Acid-Base Extraction

The diagram below illustrates the decision-making process and the chemical transformations during an acid-base extraction.

cluster_start Initial State cluster_wash Extraction Step cluster_separation Phase Separation cluster_end Isolation start Crude Mixture: - Propanoic Acid Derivative (P-COOH) - Nipecotamide (N-H) (Dissolved in Organic Solvent, e.g., EtOAc) wash Wash with Aqueous Acid (e.g., 1M HCl) start->wash sep_funnel Separatory Funnel wash->sep_funnel Partitioning org_layer Organic Layer: Neutral P-COOH (Desired Product) sep_funnel->org_layer aq_layer Aqueous Layer: Protonated Nipecotamide (N-H₂⁺Cl⁻) (Impurity) sep_funnel->aq_layer isolate Isolate Organic Layer, Dry (e.g., MgSO₄), Evaporate Solvent org_layer->isolate product Purified Propanoic Acid Derivative isolate->product

Caption: Workflow for purifying propanoic acid derivatives via acidic wash.

Part 3: Detailed Experimental Protocols

Follow these detailed protocols for robust and reproducible results.

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction (LLE)

This protocol describes an acidic wash to remove the basic nipecotamide impurity.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of ethyl acetate). Transfer this solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[3]

    • Scientific Rationale: The HCl protonates the basic nipecotamide, forming a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). The acidic propanoic acid derivative remains in its neutral, organic-soluble form.[2]

  • Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash (Optional): For higher purity, repeat the acidic wash (Step 2 & 3) one more time.

  • Neutralizing Wash: Add an equal volume of saturated NaHCO₃ solution and shake. This step neutralizes any residual HCl in the organic layer. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of brine and shake. This wash removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.[4] Drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the purified propanoic acid derivative.

Protocol 2: High-Purity Purification by Flash Column Chromatography

Use this protocol after an initial extraction or if high levels of purity are required from the start.

Materials:

  • Silica Gel (for flash chromatography)

  • Eluent (solvent system, see table below)

  • Glass column, sand, collection tubes

Procedure:

  • Select a Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system that provides good separation between your product and the impurity. The target Rf (retention factor) for your desired compound should be between 0.2 and 0.4.

    • Scientific Rationale: An optimal Rf ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent.

  • Pack the Column: Prepare a slurry of silica gel in your starting eluent. Pour it into the column and use gentle pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM if solubility is an issue). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute the Column: Carefully add the eluent to the column and apply pressure (using a pump or inert gas). Collect fractions continuously in test tubes.

  • Monitor Fractions: Spot the collected fractions onto a TLC plate to identify which ones contain your pure product.

  • Combine and Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Recommended Chromatography Solvent Systems
Polarity of DerivativeRecommended SystemModifier (if needed)Rationale
Low to Medium Ethyl Acetate / Hexanes0.5-1% Acetic AcidA standard, versatile system. The added acid suppresses the deprotonation of the carboxylic acid on the silica surface, reducing peak tailing.[19][20]
Medium to High Methanol / Dichloromethane0.5-1% Acetic AcidA more polar system for compounds that do not move sufficiently in EtOAc/Hexanes.[9]
Basic Compounds (for comparison) Methanol / Dichloromethane1-2% Triethylamine or Ammonia in MeOHA basic modifier is used to prevent basic compounds (like amines) from tailing on the acidic silica gel.[21][22]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]

  • Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (n.d.). K-Jhil. Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. Retrieved from [Link]

  • How to calculate the pH of propanoic acid. (2017). Quora. Retrieved from [Link]

  • What is the approximate pKa of propionic acid, CH3CH2CO2H? (n.d.). Pearson+. Retrieved from [Link]

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020). Brainly. Retrieved from [Link]

  • The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. (2014). Chegg.com. Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]

  • Propionic acid is CH3CH2COOH, and its pKa is 4.9. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Solvent Systems For Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Column chromatography of carboxylic acids? (2016). Reddit. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. (n.d.). Retrieved from [Link]

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2022). Reddit. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How can I separate drugs with carboxylic and amide groups by using HPLC? (2017). ResearchGate. Retrieved from [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Process for the purification of carboxylic acids. (2014). Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE. Retrieved from [Link]

  • Nipecotamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025). Hawach Scientific. Retrieved from [Link]

  • Nicotinamide. (n.d.). PubChem. Retrieved from [Link]

  • Nipecotamide. (n.d.). Chem-Impex. Retrieved from [Link]

  • Nipecotamide 98.0%. (n.d.). PureSynth. Retrieved from [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). ScienceDirect. Retrieved from [Link]

  • Topical delivery of niacinamide: influence of neat solvents. (2020). CORE. Retrieved from [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. (2021). PMC. Retrieved from [Link]

  • Solid–Liquid Phase Equilibrium of Nicotinamide in Different Pure Solvents. (2025). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Nipecotamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nipecotamide (piperidine-3-carboxamide) derivatives represent a critical scaffold in medicinal chemistry, serving as the saturated analogues of nicotinamide. Unlike their aromatic counterparts, these derivatives exhibit complex fragmentation patterns driven by the flexibility of the piperidine ring and the basicity of the cyclic nitrogen.

This guide provides a technical comparison of the mass spectrometry (MS) behaviors of nipecotamide derivatives against their primary isomer, isonipecotamide (piperidine-4-carboxamide). It details the mechanistic divergence between Electron Ionization (EI) and Electrospray Ionization (ESI), offering a self-validating protocol for structural elucidation.

Mechanistic Architecture: The Fragmentation Cascade

Understanding the fragmentation of nipecotamide requires analyzing the competition between charge localization on the heterogeneous nitrogen (ring N) versus the amide oxygen.

Ionization Mode Comparison

The fragmentation landscape changes drastically between "hard" (EI) and "soft" (ESI) ionization.

FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, Positive Mode)
Primary Charge Site Radical cation (

) on Ring Nitrogen.
Protonated pseudomolecular ion

on Ring Nitrogen.[1]
Dominant Mechanism

-Cleavage driven by radical stabilization.
Charge-remote fragmentation & inductive cleavage.
Key Diagnostic Loss Loss of H or alkyl radical adjacent to N.Neutral loss of

(17 Da) or

(18 Da).
Ring Integrity High frequency of ring opening (C-C bond fission).Ring often remains intact; substituent cleavage dominates.
The Isomer Challenge: Nipecotamide (3-sub) vs. Isonipecotamide (4-sub)

Differentiation of these isomers is a common analytical challenge. The 3-position asymmetry in nipecotamide creates unique "satellite" ions absent in the symmetrical 4-isomer.

  • Nipecotamide (3-Carboxamide):

    • Proximity Effect: The C3 substituent can interact sterically and electronically with the ring nitrogen (N1).

    • Fragmentation: Prominent

      
      -cleavage at C2-C3 leads to a specific ring-opening product.
      
    • Diagnostic Ratio: Higher abundance of low-mass fragments due to lower symmetry stabilizing the ring.

  • Isonipecotamide (4-Carboxamide):

    • Symmetry: The C4 position is equidistant from C2 and C6.

    • Fragmentation: Produces a cleaner spectrum with a dominant base peak often corresponding to the intact piperidine cation (

      
       84) after amide loss.
      

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the ESI-MS/MS fragmentation pathway for a generic N-substituted nipecotamide derivative, highlighting the critical "Ring N" vs "Amide" competition.

NipecotamideFragmentation Fig 1. ESI-MS/MS Fragmentation Pathway of Nipecotamide Derivatives showing competitive cleavage. Precursor Precursor [M+H]+ (Protonated Ring N) Intermediate1 Amide Cleavage (Loss of N-substituent) Precursor->Intermediate1 Inductive Cleavage Intermediate2 Dehydration/Deamination [M+H - NH3/H2O]+ Precursor->Intermediate2 Neutral Loss (-17/18 Da) Fragment_Ring Piperidine Ring Ion (m/z 84 / 112) Intermediate1->Fragment_Ring Ring Retention Fragment_Acylium Acylium Ion (R-C≡O+) Intermediate1->Fragment_Acylium Charge Migration Intermediate2->Fragment_Ring Ring Fission

Caption: Fig 1. ESI-MS/MS Fragmentation Pathway of Nipecotamide Derivatives showing competitive cleavage.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed to maximize the detection of diagnostic ions for nipecotamide derivatives while separating them from isobaric interferences.

Chromatographic Separation (LC)[2][3]
  • Objective: Separate 3- and 4-isomers which often co-elute on standard C18 columns.

  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are superior to C18 for separating positional isomers of piperidine due to

    
     interactions with the amide.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: 0.1% Formic Acid in Acetonitrile.[2]

    • Note: Avoid Ammonium Acetate if looking for low-abundance fragments, as it can suppress ionization of the piperidine nitrogen.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode (Targeting basic Ring N).[1]

  • Source Temperature: 350°C (Ensure complete desolvation of the polar amide).

  • Collision Energy (CE) Ramping:

    • Low CE (10-20 eV): Preserves molecular ion

      
      .
      
    • Med CE (25-35 eV): Generates diagnostic "Fingerprint" ions (Amide loss).

    • High CE (>40 eV): Forces ring fragmentation (Piperidine backbone cleavage).

Data Validation Steps
  • Isomer Check: Inject pure standards of Nipecotamide and Isonipecotamide. Calculate the ratio of the

    
     84 (piperidine ring) to the 
    
    
    
    peak. The 4-isomer typically shows a higher ratio of the intact ring ion.
  • Blank Subtraction: Piperidine derivatives are ubiquitous contaminants. Always run a double blank before the sample set.

Comparative Data: Characteristic Ions

The table below summarizes the diagnostic ions observed in ESI-MS/MS for a generic Nipecotamide derivative (


).
Fragment Ion TypeObserved

(Approx)
Origin/MechanismSpecificity to Nipecotamide
Protonated Molecule

Base Peak (Soft Ionization)Non-specific
Neutral Loss

Loss of

(Amide)
High (Indicates primary amide)
Ring Fragment

84
Piperidine ring (

)
Different Intensity vs Isonipecotamide
Alpha-Cleavage

Loss of

(Ring opening)
High (Specific to 3-substitution asymmetry)
Acylium Ion

44 / 72

or substituted
Moderate

Key Differentiator: In Nipecotamide (3-sub), the cleavage of the C2-C3 bond is statistically favored due to the activation by the adjacent Nitrogen and the exocyclic carbonyl, often leading to a complex cluster of ions in the


 50-100 range that is less distinct in the symmetrical 4-isomer [1, 2].

References

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD). Retrieved from [Link]

  • Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method for the Analysis of Various Drugs. Retrieved from [Link]

Sources

Comparative Guide: FTIR Spectrum Analysis of Amide vs. Carboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Carbonyl Overlap" Challenge

In drug development and raw material verification, distinguishing between carboxylic acid and amide functional groups is a frequent analytical challenge. Both moieties exhibit strong carbonyl (C=O) stretching vibrations in the 1630–1760 cm⁻¹ region, often leading to spectral ambiguity—particularly in complex matrices or co-crystals.

This guide moves beyond basic peak assignment. It provides a mechanistic explanation of spectral divergence, a self-validating ATR-FTIR protocol, and a logic-based decision tree to definitively differentiate these groups without the need for secondary derivatization.

Mechanistic Basis of Spectral Divergence

To interpret the spectra accurately, one must understand the causality behind the peak shifts. While both groups contain a C=O bond, their electronic environments differ significantly due to resonance and hydrogen bonding.

The Resonance Effect (Amides)

In amides, the lone pair on the nitrogen atom donates electron density into the carbonyl carbon (resonance). This gives the C-N bond partial double-bond character and, crucially, weakens the C=O bond .

  • Result: The C=O force constant decreases, shifting the absorption to a lower frequency (wavenumber) , typically <1690 cm⁻¹.

The Inductive and H-Bonding Effect (Carboxylic Acids)

In carboxylic acids, the electronegative oxygen of the hydroxyl group withdraws electron density (induction), theoretically strengthening the C=O bond. However, carboxylic acids in solid or concentrated solution form stable dimers via strong hydrogen bonding.[1]

  • Result: Dimerization slightly weakens the C=O bond compared to a free monomer, but it generally absorbs at a higher frequency than amides (typically >1700 cm⁻¹).

  • The "Beard" Effect: The O-H bond in the dimer is subject to a wide distribution of hydrogen bond strengths, resulting in the characteristic extremely broad O-H stretch (2500–3300 cm⁻¹).

Comparative Peak Analysis

The following table summarizes the diagnostic bands required for differentiation.

Table 1: Spectral Fingerprint Comparison
FeatureCarboxylic Acid (Dimer)Amide (Primary/Secondary)Mechanistic Cause
C=O Stretch 1710 – 1760 cm⁻¹ 1630 – 1690 cm⁻¹ (Amide I)Acids have higher bond order; Amides have resonance-reduced bond order.
X-H Stretch 2500 – 3300 cm⁻¹ (Very Broad)3100 – 3500 cm⁻¹ (Discrete)Acid O-H forms disordered H-bond networks ("The Beard"); Amide N-H is more ordered.
Bending/Coupling 1210 – 1320 cm⁻¹ (C-O Stretch)1510 – 1580 cm⁻¹ (Amide II)Amide II is a mixed mode (N-H bend + C-N stretch) unique to amides.
Visual Shape "Hairy" baseline obscuring C-H regionSharp, distinct spikes (Doublet for 1° Amides)O-H broadening vs. N-H discrete vibration.
Visualization: Spectral Decision Tree

The following diagram outlines the logic flow for identifying an unknown sample exhibiting a carbonyl peak.

G Start Unknown Spectrum (Strong Peak at 1630-1760 cm⁻¹) CheckXH Analyze 2500-3500 cm⁻¹ Region Start->CheckXH BroadOH Broad, continuous absorption (2500-3300 cm⁻¹) 'The Beard' CheckXH->BroadOH Broad Band Present DiscreteNH Discrete, sharp peaks (3100-3500 cm⁻¹) CheckXH->DiscreteNH Sharp Bands Present CheckCO Check Carbonyl Frequency BroadOH->CheckCO CheckAmideII Check 1500-1600 cm⁻¹ Region DiscreteNH->CheckAmideII AcidResult CONFIRMED: Carboxylic Acid CheckCO->AcidResult Peak > 1700 cm⁻¹ (C=O Stretch) AmideResult CONFIRMED: Amide CheckAmideII->AmideResult Peak at ~1550 cm⁻¹ (Amide II Band)

Figure 1: Logical decision tree for differentiating carboxylic acids from amides based on spectral features.

Experimental Protocol: ATR-FTIR Workflow

For pharmaceutical solids, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to reproducibility and lack of moisture interference (which can artificially broaden peaks).

Instrument Setup
  • Crystal Material: Diamond (preferred for durability) or ZnSe.

  • Spectral Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹ (Standard for solid-state analysis).

  • Scans: 16 – 32 scans (to optimize Signal-to-Noise ratio).

Step-by-Step Methodology
  • System Validation: Ensure the energy throughput is >70% on the clean crystal.

  • Background Collection: Acquire a background spectrum of the clean crystal and ambient air. Crucial: Do not touch the crystal during this phase.

  • Sample Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal.

  • Contact Optimization: Lower the pressure arm (anvil) until the force gauge reads the manufacturer's recommended optimal pressure (typically ~80–100 lbs for diamond ATR).

    • Why? Poor contact results in weak peaks and high noise, potentially masking the Amide II band.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) and "Baseline Correction" (only if significant drift is observed).

Visualization: ATR Workflow

ATR_Workflow Clean 1. Clean Crystal (Methanol/Wipe) Background 2. Collect Background (Air Spectrum) Clean->Background Load 3. Load Sample (Cover Crystal) Background->Load Press 4. Apply Pressure (Maximize Contact) Load->Press Scan 5. Acquire Spectrum (4 cm⁻¹, 16 scans) Press->Scan Analyze 6. Analyze (Identify Amide I/II vs Acid C=O) Scan->Analyze

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid pharmaceutical samples.

Case Study: Distinguishing Benzoic Acid from Benzamide

To illustrate the protocol, consider the analysis of two white powders often confused in synthesis workflows.

Sample A: Benzoic Acid
  • Observation 1 (3000 cm⁻¹ region): A massive, broad absorption spanning 2500–3300 cm⁻¹.[1][2] This "beard" swallows the aromatic C-H stretches.

  • Observation 2 (Carbonyl): A strong peak at 1685 cm⁻¹ .

    • Note: Aromatic conjugation lowers the frequency from the typical 1710 cm⁻¹ aliphatic range.[3][4] This overlap with the amide region makes the O-H region (Observation 1) critical for confirmation.

  • Observation 3 (C-O): A distinct peak at 1290 cm⁻¹ .

Sample B: Benzamide
  • Observation 1 (3000 cm⁻¹ region): Two distinct, sharp spikes at 3365 cm⁻¹ and 3170 cm⁻¹ (Asymmetric and Symmetric N-H stretches). The baseline between them is relatively flat.

  • Observation 2 (Carbonyl): A strong peak (Amide I) at 1655 cm⁻¹ .

  • Observation 3 (Amide II): A medium-intensity peak at 1620 cm⁻¹ (N-H bending).[5]

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Carboxylic Acids. NIST Chemistry WebBook, SRD 69. [Link]

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter: Amides and Carboxylic Acids).[5][6][7][8][9]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2018). The C=O[2][3][5][6][10][11][12][13] Bond, Part III: Carboxylic Acids. [Link]

  • Barth, A. (2007).[10] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Source for Amide I/II assignments).

Sources

A Comparative Guide to the Elemental Analysis of 3-(3-Carbamoylpiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Elemental Analysis in Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous characterization of a novel chemical entity is paramount. Elemental analysis, a cornerstone of chemical analysis, provides the fundamental percentage composition of a compound, serving as a critical checkpoint for purity and structural integrity. For a molecule like 3-(3-Carbamoylpiperidin-1-yl)propanoic acid, which contains a piperidine scaffold prevalent in many biologically active compounds, precise elemental composition is a key parameter in its development dossier.[1] This guide will delve into the theoretical elemental composition of this compound, outline the standardized experimental methodology for its determination, and compare it with data from structurally related molecules.

Theoretical Elemental Composition of 3-(3-Carbamoylpiperidin-1-yl)propanoic Acid

The first step in any elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula. The structure of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid is as follows:

The molecular formula is C₉H₁₆N₂O₃ .

The molecular weight is calculated as:

  • Carbon (C): 9 x 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 16 x 1.008 g/mol = 16.128 g/mol

  • Nitrogen (N): 2 x 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 3 x 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 200.238 g/mol

Based on these values, the theoretical elemental composition is presented in Table 1.

Table 1: Theoretical Elemental Composition of 3-(3-Carbamoylpiperidin-1-yl)propanoic Acid
ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09953.99
HydrogenH1.0081616.1288.05
NitrogenN14.007228.01414.00
OxygenO15.999347.99723.96
Total 200.238 100.00

Experimental Protocol: Combustion Analysis

The determination of the elemental composition of organic compounds is most commonly and accurately achieved through combustion analysis.[2][3][4] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases are then passed through a series of traps and detectors to quantify the amounts of carbon dioxide, water, and nitrogen gas produced.

Step-by-Step Experimental Workflow:
  • Sample Preparation: A small amount of the highly purified and dried 3-(3-Carbamoylpiperidin-1-yl)propanoic acid (typically 1-3 mg) is accurately weighed into a tin or silver capsule using a microbalance.[1]

  • Combustion: The capsule containing the sample is introduced into a combustion tube heated to approximately 900-1000°C.[3] The sample undergoes rapid and complete combustion in a stream of pure oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and Nₓ) are swept by a carrier gas (typically helium) through a reduction tube containing copper to convert nitrogen oxides to N₂. The gases are then passed through a series of specific absorbent traps or a gas chromatography column to separate them.

  • Quantification: The amount of each gas is determined by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of the respective gas.

  • Data Analysis: The instrument's software calculates the percentage of each element in the original sample based on the weights of the combustion products and the initial sample weight.

Workflow Diagram:

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing weighing 1. Precise Weighing of Sample (1-3 mg) encapsulation 2. Encapsulation in Tin/Silver Foil weighing->encapsulation combustion 3. Combustion (900-1000°C in O₂) encapsulation->combustion reduction 4. Reduction of Nₓ to N₂ combustion->reduction separation 5. Gas Separation (GC Column) reduction->separation detection 6. Detection (TCD) separation->detection calculation 7. Calculation of Elemental Percentages detection->calculation

Caption: Workflow of Elemental Analysis by Combustion.

Comparative Analysis with Structurally Related Compounds

While experimental data for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid is not publicly available, a comparative analysis with structurally similar piperidine derivatives for which elemental analysis has been reported can provide valuable context and highlight expected experimental variances.

Table 2: Comparison of Elemental Analysis Data
CompoundMolecular FormulaAnalysis Type% C% H% NSource
3-(3-Carbamoylpiperidin-1-yl)propanoic acid C₉H₁₆N₂O₃ Theoretical 53.99 8.05 14.00 -
1-(3ʹ-methylbenzoyl)-piperidine-4-carboxylic acid amideC₁₄H₁₉N₂O₂ClCalculated59.466.729.91[2]
Found55.316.759.97[2]
1-(Toluene-2-sulfonyl)-piperidine-4-carboxylic acid amideC₁₃H₁₈N₂O₃SCalculated55.316.389.93[2]
Found55.316.759.97[2]
1-(2ʹ, 4ʹ,6ʹ-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amideC₁₅H₂₂N₂O₃SCalculated58.067.099.03[2]
Found57.737.089.10[2]

Discussion of Expected Variances:

The data presented in Table 2 for analogous piperidine derivatives show that experimental values are generally in close agreement with the calculated theoretical values. Minor deviations, typically within ±0.4%, are considered acceptable in the pharmaceutical industry. These variations can arise from several factors:

  • Purity of the Sample: The presence of residual solvents, inorganic impurities, or by-products from the synthesis can affect the elemental composition.

  • Hygroscopicity: The sample may absorb atmospheric moisture, leading to a higher than expected hydrogen and oxygen content.

  • Incomplete Combustion: Although modern elemental analyzers are highly efficient, incomplete combustion can lead to inaccurate results.

  • Instrumental Calibration: Proper calibration of the instrument with certified standards is crucial for obtaining accurate data.

For 3-(3-Carbamoylpiperidin-1-yl)propanoic acid, it is anticipated that a pure, anhydrous sample would yield experimental data for Carbon, Hydrogen, and Nitrogen that are within the acceptable ±0.4% range of the theoretical values presented in Table 1.

Conclusion

Elemental analysis remains an indispensable tool for the structural elucidation and purity confirmation of novel compounds like 3-(3-Carbamoylpiperidin-1-yl)propanoic acid. This guide has provided the theoretical elemental composition, a detailed experimental protocol for its determination via combustion analysis, and a comparative framework using data from related structures. Researchers and drug development professionals can utilize this information to set appropriate analytical specifications and to interpret the experimental data for this and other similar piperidine derivatives, thereby ensuring the quality and integrity of their research.

References

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369.
  • Infinita Lab. (2023). All About Combustion Analysis. Available at: [Link]

  • chemeurope.com. (n.d.). Combustion analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Available at: [Link]

  • G. A. Zavarzin, & V. V. Pleshkova. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid, ensuring the protection of both laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for 3-(3-Carbamoylpiperidin-1-yl)propanoic acid may not always be readily available, the principles of prudent laboratory practice dictate a cautious approach. In the absence of specific hazard information, any novel or sparsely documented chemical should be treated as hazardous. This guide is built on this foundational principle, providing a framework for managing chemical waste in a consistently safe and compliant manner.

Part 1: Hazard Characterization and Risk Assessment

The initial and most critical step in any chemical waste disposal procedure is to understand the potential hazards associated with the substance. Even without a dedicated SDS, a preliminary hazard assessment can be conducted by examining the chemical structure and considering its potential reactivity.

Structural Clues:

  • Carboxylic Acid Group (-COOH): This functional group suggests that the compound is acidic and may be corrosive.

  • Piperidine Ring: A cyclic amine structure which can exhibit basic properties.

  • Carbamoyl Group (-CONH2): An amide group that is generally stable but can undergo hydrolysis under strong acidic or basic conditions.

Given these features, it is prudent to handle 3-(3-Carbamoylpiperidin-1-yl)propanoic acid as a potentially corrosive and reactive compound. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against potential splashes of the acidic compound.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the potentially corrosive substance.
Body Protection A standard laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Not generally required if handled in a fume hoodA fume hood should be used to prevent inhalation of any potential dust or aerosols.
Part 2: Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[1][2][3] Never mix different types of chemical waste unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional.

Step-by-Step Waste Collection Protocol:

  • Select the Appropriate Waste Container: For 3-(3-Carbamoylpiperidin-1-yl)propanoic acid waste, a high-density polyethylene (HDPE) or glass container is recommended.[4] These materials are generally resistant to corrosion from acidic compounds. The container must be in good condition, with a secure, leak-proof lid.

  • Label the Container Clearly: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents.[2][5] The label should include:

    • The full chemical name: "3-(3-Carbamoylpiperidin-1-yl)propanoic acid"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Corrosive," "Irritant").

  • Keep the Container Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.[5]

  • Store in a Designated Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA within the laboratory.[5] This area should be clearly marked, and secondary containment (such as a spill tray) should be used to contain any potential leaks.[3][4]

Part 3: The Disposal Pathway: A Decision-Making Framework

The disposal of chemical waste is a regulated process, often referred to as "cradle-to-grave" management, meaning the generator of the waste is responsible for it from its creation to its final disposal.[6][7] The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid.

DisposalWorkflow Start Start: Generation of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid Waste Characterize Characterize Waste: - Solid or Liquid? - Contaminated with other hazardous materials? Start->Characterize Segregate Segregate Waste: Place in a dedicated, labeled container. Characterize->Segregate Treat as Hazardous Store Store in Designated SAA: - Use secondary containment. - Keep container closed. Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) for Waste Pickup. Store->ContactEHS Disposal Licensed Hazardous Waste Contractor Transports for Final Disposal (e.g., Incineration, Neutralization) ContactEHS->Disposal End End: Document Waste Disposal Disposal->End

Caption: Decision workflow for the disposal of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid waste.

Crucially, drain disposal of this chemical is strictly prohibited. [5] The introduction of laboratory chemicals into the sanitary sewer system can have severe environmental consequences and is a violation of regulations set forth by the Environmental Protection Agency (EPA).[8]

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in Part 1.

  • Contain the Spill: For a solid spill, carefully sweep the material into a designated waste container. For a liquid spill, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain and absorb the liquid.[3]

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container along with the spilled chemical.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, especially for larger spills.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a collective effort that safeguards our colleagues, our communities, and the future of scientific discovery.

References

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. [Link]

  • Laboratory Waste Management: Best Practices for Compliance and Safety. (2025, May 26). LabX. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. [Link]

  • EPA's Cradle-to-Grave Program. (2020, October 30). YouTube. [Link]

  • United States Environmental Protection Agency. Wikipedia. [Link]

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025, November 18). YouTube. [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.